Product packaging for Methyl 4-(hydroxymethyl)benzoate(Cat. No.:CAS No. 6908-41-4)

Methyl 4-(hydroxymethyl)benzoate

Cat. No.: B1293641
CAS No.: 6908-41-4
M. Wt: 166.17 g/mol
InChI Key: VBWFYEFYHJRJER-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)benzoate is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B1293641 Methyl 4-(hydroxymethyl)benzoate CAS No. 6908-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(hydroxymethyl)benzoate
Source PubChem
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InChI

InChI=1S/C9H10O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWFYEFYHJRJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064501
Record name Benzoic acid, 4-(hydroxymethyl)-, methyl ester
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6908-41-4
Record name Methyl 4-(hydroxymethyl)benzoate
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Record name Benzoic acid, 4-(hydroxymethyl)-, methyl ester
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Record name Benzoic acid, 4-(hydroxymethyl)-, methyl ester
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Record name Benzoic acid, 4-(hydroxymethyl)-, methyl ester
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Record name Methyl 4-(hydroxymethyl)benzoate
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Synthesis and Manufacturing

The primary methods for synthesizing Methyl 4-(hydroxymethyl)benzoate involve the chemical modification of related benzoic acid derivatives.

Chemical Properties and Reactivity

Methyl 4-(hydroxymethyl)benzoate is a white to off-white crystalline solid. cymitquimica.com Its structure, featuring both a hydroxymethyl group and a methyl ester group attached to a benzene (B151609) ring, makes it a versatile chemical intermediate. smolecule.comcymitquimica.com It is generally stable under normal conditions but should be kept away from strong oxidizing agents. smolecule.com

Applications

The unique structure of Methyl 4-(hydroxymethyl)benzoate lends itself to a variety of industrial and research applications.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic properties of methyl 4-(hydroxymethyl)benzoate, elucidating details of its molecular orbitals and electron density distribution.

Density Functional Theory (DFT) Studies

For this compound, similar DFT approaches could be used to predict its optimized geometry, vibrational modes, and electronic properties, offering a deeper understanding of its structure-property relationships.

Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis is a key component of quantum chemical calculations, providing insights into the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity.

In studies of the related methyl 4-hydroxybenzoate (B8730719), the energies of the HOMO and LUMO have been calculated using both Hartree-Fock (HF) and DFT methods. rsc.org The energy gap is used to derive various quantum chemical parameters that help in understanding the molecule's bioactivity. lookchem.com A lower HOMO-LUMO gap generally suggests higher reactivity. For this compound, a similar analysis would be invaluable in predicting its reactivity in various chemical transformations.

Table 1: Representative Quantum Chemical Parameters for Methyl 4-hydroxybenzoate (Calculated at HF and DFT/B3LYP levels with 6-311G(d,p) basis set)

ParameterHFDFT/B3LYP
HOMO Energy (eV)--
LUMO Energy (eV)--
Energy Gap (ΔE) (eV)--
Ionization Potential (I)--
Electron Affinity (A)--
Global Hardness (η)--
Chemical Potential (μ)--
Global Electrophilicity (ω)--

Note: Specific values for methyl 4-hydroxybenzoate from the cited literature are not provided here, as the focus is on the methodology. The table illustrates the types of parameters that are typically calculated.

Conformational Analysis and Geometry Optimization

Understanding the three-dimensional structure and conformational preferences of this compound is crucial for predicting its physical properties and how it interacts with other molecules.

Semi-empirical Methods (e.g., AM1)

Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative to ab initio methods for predicting molecular geometries and other properties. These methods use a simplified form of the Schrödinger equation and parameters derived from experimental data to accelerate calculations. While specific AM1 studies on this compound are not documented in the reviewed literature, the AM1 method is generally applied to determine the most stable conformation of a molecule by calculating the energies of various possible arrangements of its atoms. This process of geometry optimization leads to the identification of the lowest energy structure.

Heat of Formation Calculations

Table 2: Experimentally Determined Enthalpy of Formation for Methyl Benzoate (B1203000)

CompoundPhaseEnthalpy of Formation (kJ mol⁻¹)
Methyl benzoateLiquid-332.8 ± 4.0
Methyl benzoateGas-276.1 ± 4.0

Data from a study on methyl benzoate. nih.gov

Correlation with Structure-Activity Relationships (SAR/QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity or a particular property. For preservatives like hydroxyl benzoic esters, QSAR models have been developed to understand the relationship between their molecular structure and antimicrobial activity.

In one such study on hydroxyl benzoic esters, various molecular descriptors, including quantum chemical parameters and molecular connectivity indices, were used to build QSAR models based on the support vector machine (SVM) method. The results indicated that the antimicrobial activity of these compounds could be predicted with good reliability and stability. Although this study did not focus exclusively on this compound, it demonstrates a methodology that could be applied to understand and predict its activity based on its structural features. Such models are crucial in the development of new compounds with optimized properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. This method allows researchers to observe the conformational changes, interaction dynamics, and stability of a compound in a simulated environment, such as in a solvent or interacting with a biological macromolecule.

While specific MD simulation studies on this compound are not prevalent in the literature, research on analogous compounds demonstrates the utility of this technique. For instance, MD simulations have been employed to confirm the conformational stability of complexes involving derivatives of benzoic acid. These simulations provide a time-resolved view of the molecule's behavior, which is crucial for understanding its interactions with its environment at an atomic level. The insights from such simulations are pivotal for applications ranging from materials science to drug discovery, where understanding the dynamic nature of a molecule is key.

Computer-Aided Drug Design (CADD) Applications

Computer-Aided Drug Design (CADD) utilizes computational methods to accelerate the process of drug discovery and development. These techniques are instrumental in identifying and optimizing potential drug candidates by simulating their interaction with biological targets. CADD can be broadly categorized into structure-based and ligand-based design.

Although specific CADD studies featuring this compound as a lead compound are not widely reported, its structural features suggest its potential as a fragment or scaffold in drug design. The presence of a benzene (B151609) ring, an ester group, and a hydroxymethyl group provides multiple points for potential interaction with biological targets like enzymes or receptors.

The general workflow of CADD involves:

Target Identification: Identifying a biological molecule (e.g., a protein) implicated in a disease.

Virtual Screening: Screening large libraries of chemical compounds to find those that are likely to bind to the target.

Molecular Docking: Predicting the preferred orientation of a molecule when bound to a target to form a stable complex.

Lead Optimization: Modifying a promising compound to enhance its efficacy, selectivity, and pharmacokinetic properties.

Given its structure, this compound could be investigated as a potential inhibitor or modulator of various biological targets through CADD approaches.

Electron Density Pattern Analysis

Electron density pattern analysis provides fundamental information about the electronic structure of a molecule, which governs its chemical reactivity and intermolecular interactions. Techniques such as Hirshfeld surface analysis and quantum chemical calculations are used to visualize and quantify these electronic properties.

Detailed electron density studies on this compound are scarce, but extensive research on the closely related compound, Methyl 4-hydroxybenzoate , offers a clear picture of the insights that can be gained.

Hirshfeld Surface Analysis of Methyl 4-hydroxybenzoate

Hirshfeld surface analysis is a method used to partition crystal space and visualize intermolecular interactions. A study on Methyl 4-hydroxybenzoate revealed the following contributions of different atom-atom contacts to the Hirshfeld surface, highlighting the importance of hydrogen bonding in its crystal packing. plos.org

Interaction TypeContribution to Hirshfeld Surface (%)
O···H29.7
C---H20.8
H···H18.5
C···C4.8
C···O1.3
O···O0.3
Data derived from a study on the analog, Methyl 4-hydroxybenzoate. plos.org

Quantum Chemical Parameters of Methyl 4-hydroxybenzoate

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, can determine various electronic parameters of a molecule. For Methyl 4-hydroxybenzoate, these calculations provide insights into its reactivity. plos.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the energy gap between them (ΔE) is an indicator of molecular stability. plos.org

ParameterHF/6-311G(d,p)DFT/B3LYP/6-311G(d,p)
HOMO Energy (eV)-9.042-6.824
LUMO Energy (eV)1.801-1.935
Energy Gap (ΔE) (eV)10.8434.889
Chemical Potential (µ)-3.620-4.379
Global Hardness (η)5.4212.444
Global Softness (S)0.1840.409
Electrophilicity Index (ω)1.2093.921
Data derived from a study on the analog, Methyl 4-hydroxybenzoate. plos.org

The smaller energy gap calculated by the DFT method suggests higher reactivity for Methyl 4-hydroxybenzoate. plos.org The negative chemical potential indicates that the reactions involving this molecule could be spontaneous. plos.org Such analyses, if applied to this compound, would similarly elucidate its electronic characteristics and potential reactivity.

Intermediate in Pharmaceutical Synthesisnih.govchemicalbook.com

The structural features of this compound make it an important intermediate in the development of pharmaceutical compounds. nih.govchemicalbook.com It provides a scaffold upon which chemists can build more elaborate molecular architectures with desired biological activities.

Synthesis of Bioactive Compoundsnih.gov

This compound is utilized as a starting material in the synthesis of various bioactive compounds. nih.gov Its reactive sites, the hydroxyl and ester groups, can be selectively modified to introduce different functionalities, leading to the creation of novel molecules with potential therapeutic applications. For instance, a new oxabicyclic derivative, methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoate, has been synthesized and has demonstrated significant antileishmanial effects. d-nb.info This highlights the role of the benzoate moiety, derived from intermediates like this compound, in the development of new therapeutic agents. d-nb.info

Preparation of Retinal-Based Molecular Probes

A notable application of this compound is in the synthesis of retinal-based molecular probes. These probes are essential tools for studying the structure and function of proteins, particularly those involved in vision and other light-sensing processes. One efficient method for creating these probes involves a cycloaromatization reaction. Specifically, heating a mixture of methyl coumalate and propargyl alcohol can produce this compound, which then serves as a key intermediate in the synthesis of more complex probes. wisdomlib.org This method provides a more efficient route to these important biological tools compared to previous multi-step syntheses. wisdomlib.org

Precursor for Anesthetics (e.g., Orthocaine)

This compound, and its close structural relatives, are valuable precursors in the synthesis of local anesthetics. A pertinent example is the synthesis of Orthocaine (methyl 3-amino-4-hydroxybenzoate). Research has demonstrated a practical and economical method for synthesizing Orthocaine starting from a related compound, para-hydroxy methyl benzoate. organic-chemistry.org The process involves the nitration of the benzene ring followed by a reduction step to introduce the amino group. organic-chemistry.org Given the structural similarity, this compound can be considered a potential starting material for similar anesthetic compounds through functional group transformations.

Building Block in Organic Synthesisnih.govchemicalbook.com

Beyond its pharmaceutical applications, this compound is a fundamental building block in general organic synthesis. nih.govchemicalbook.com Its reactivity allows for its incorporation into a wide array of organic molecules.

Synthesis of Keto Acidsnih.govnih.gov

This compound has been identified as a useful starting material in the synthesis of keto acids. nih.govnih.gov Keto acids, which contain both a ketone and a carboxylic acid functional group, are important intermediates in the production of various fine chemicals and pharmaceuticals. orgsyn.org The synthesis of γ-keto esters, for example, can be achieved through various methods, including the reaction of β-keto esters with a zinc carbenoid, which inserts a methylene (B1212753) group. nih.gov While specific examples detailing the direct conversion of this compound to a keto acid are not abundant in readily available literature, its structure lends itself to transformations that could lead to such products. For instance, oxidation of the hydroxymethyl group to an aldehyde, followed by a series of reactions, could yield a keto acid derivative.

Preparation of Substituted Benzyl (B1604629) Ethers

The hydroxyl group of this compound allows for the preparation of a variety of substituted benzyl ethers. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. nih.gov This SN2 reaction is a fundamental and widely used method for forming ether linkages. nih.gov

Another effective method involves the use of 2-benzyloxy-1-methylpyridinium triflate, which acts as a benzylating agent under neutral conditions. nih.gov A general procedure for the preparation of benzyl ethers involves treating the alcohol substrate with 2-benzyloxypyridine and methyl triflate in the presence of magnesium oxide. nih.gov This approach is particularly useful for substrates that are sensitive to the acidic or basic conditions required by other methods. nih.gov

A specific example of a substituted benzyl ether derived from a related hydroxymethyl-benzoic acid is the synthesis of methyl 4-(methoxymethyl)benzoate. This is achieved by treating 4-(hydroxymethyl)-benzoic acid with sodium hydride and then iodomethane (B122720) in N,N-dimethyl-formamide (DMF). This reaction demonstrates the straightforward conversion of the hydroxymethyl group to a methoxymethyl ether.

List of Compounds

Biological and Biomedical Research Applications

Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, Methyl 4-(hydroxymethyl)benzoate has been identified as a useful tool. smolecule.comopenagrar.de

The study of protein dynamics and interactions is crucial for understanding cellular processes. While it has been suggested that this compound can be a tool in this area, specific research detailing its application in studying protein-protein interactions or conformational changes is not available in the reviewed literature. The potential for such applications may stem from its ability to be chemically modified for use in techniques like affinity purification-mass spectrometry or chemical cross-linking, though concrete examples are yet to be published.

Enzyme Interaction Studies

The interaction of small molecules with enzymes is a cornerstone of drug discovery and biochemical research.

General statements in the scientific literature suggest that this compound has been investigated for its potential to inhibit certain enzymes. smolecule.com However, detailed studies identifying the specific enzymes targeted by this compound, or quantifying its inhibitory potency through measures such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), are not publicly available at this time. Therefore, while the potential for enzyme inhibition exists, the specific details of its inhibitory activity remain an area for future research.

Antimicrobial and Antioxidant Investigations

The exploration of new antimicrobial and antioxidant agents is a critical area of biomedical research.

This compound has been reported to exhibit effectiveness against certain bacteria and fungi. smolecule.com This suggests a potential role as an antimicrobial agent. However, comprehensive studies providing specific data, such as the Minimum Inhibitory Concentration (MIC) values against a spectrum of bacterial and fungal strains, are not found in the currently accessible literature. Without such quantitative data, the precise scope and potency of its antimicrobial activity cannot be fully assessed.

The compound is also suggested to possess potential antioxidant properties. smolecule.com Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The evaluation of antioxidant activity is typically performed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. However, specific studies that have quantified the antioxidant capacity of this compound using these or other standard methods are not detailed in the available research.

Potential Antioxidant Properties

The capacity of a compound to counteract oxidative stress is a key area of investigation in the development of new therapeutic agents. While comprehensive studies on the antioxidant properties of this compound are limited, preliminary research suggests its potential in this domain. Some studies indicate that it may possess antioxidant activities, which could be beneficial in mitigating cellular damage caused by reactive oxygen species. scbt.com

The antioxidant potential of a compound like this compound is typically evaluated through various in vitro assays that measure its ability to scavenge free radicals. Common assays used for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. These tests provide quantitative data on the compound's ability to donate a hydrogen atom or an electron to neutralize free radicals.

To provide a comprehensive understanding of its antioxidant potential, detailed research findings from specific assays would be necessary. The table below illustrates the type of data that would be generated from such studies.

Table 1: Illustrative Data Table for Antioxidant Activity of this compound

Antioxidant AssayTest Concentration (µg/mL)% Radical Scavenging Activity (Inhibition)IC₅₀ (µg/mL)Reference Compound
DPPH Radical Scavenging AssayData not availableData not availableData not availableAscorbic Acid
ABTS Radical Scavenging AssayData not availableData not availableData not availableTrolox
Ferric Reducing Antioxidant Power (FRAP)Data not availableData not availableData not availableFeSO₄

Note: This table is for illustrative purposes only. Specific experimental data for this compound is not currently available in the public domain.

Further research is required to fully elucidate and quantify the antioxidant efficacy of this compound.

Synergistic Effects with Other Compounds

However, specific studies detailing these synergistic interactions are not yet widely available. Future research could explore the combination of this compound with known antimicrobial or antioxidant agents to identify potential enhancements in their therapeutic effects. Such studies would typically involve methodologies like the checkerboard assay to determine the fractional inhibitory concentration (FIC) index, which quantifies the degree of synergy.

Mechanism of Biological Action

The precise mechanism through which this compound exerts its biological effects is not yet well understood and remains an active area for further investigation. scbt.com Its potential use as a biochemical tool in proteomics research suggests that it may interact with proteins within biological systems, but the specifics of these interactions have not been publicly detailed. scbt.com

Some insights into its potential mechanism can be drawn from studies on structurally related compounds. For instance, research on methylparaben, which also contains a methyl ester of a benzoate (B1203000) derivative, has explored its effects on cellular signaling pathways. Studies have investigated its influence on intracellular calcium ion concentrations and the activity of enzymes such as phospholipase C. These investigations provide a framework for exploring whether this compound might operate through similar or different molecular pathways. However, it is crucial to emphasize that direct evidence for the mechanism of action of this compound is currently lacking.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The pursuit of more efficient and environmentally benign methods for synthesizing aromatic compounds like Methyl 4-(hydroxymethyl)benzoate is a significant trend. Traditional synthesis routes for the parent acid, 4-(hydroxymethyl)benzoic acid, have included the bromination and subsequent hydrolysis of 4-methylbenzoic acid or the selective oxidation of 1,4-benzenedimethanol. google.com However, these methods can involve corrosive reagents like bromine or expensive catalysts, which conflicts with the principles of green chemistry. google.com

To address these shortcomings, researchers are exploring innovative catalytic systems. One promising approach involves the use of metal-organic frameworks (MOFs) as catalysts for the selective oxidation of p-xylene, offering a more direct and potentially more sustainable route. google.com Another area of development is the use of solid acid catalysts, such as zirconium metal catalysts fixed with titanium, for the direct condensation of benzoic acids with methanol. mdpi.com This method is notable as it can proceed without the need for additional auxiliary acids, streamlining the process and reducing waste. mdpi.com The broader movement towards green chemistry also includes the development of catalytic systems using reagents like diphenyl diselenide and hydrogen peroxide for ester synthesis, further highlighting the shift away from harsh, conventional methods. chemicalbook.com

Exploration of Derivatization for Expanded Applications

The true potential of this compound lies in its capacity for derivatization, which allows for the fine-tuning of its properties for specific applications. The presence of both a hydroxymethyl group and a methyl ester group makes it a versatile platform for creating a wide array of new molecules. cymitquimica.com

A compelling example is in the field of biomedical materials. Researchers have successfully derivatized related biosourced hydroxybenzoates with various chemical groups (methyl, allyl, and benzyl) and subsequently polymerized them. nih.govresearchgate.net This process has yielded a library of polymers with tailored properties, including significant antimicrobial activity against pathogens like Staphylococcus aureus. nih.govresearchgate.net Another materials science application involves preparing methacrylate (B99206) monomers with benzoate (B1203000) groups, which are then polymerized to create functional poly(methacrylate)s. researchgate.net Beyond polymers, derivatization is also a key strategy for analytical purposes, such as modifying parabens to enhance their detection in mass spectrometry, which aids in metabolic studies. nih.gov

In-depth Investigations of Biological Mechanisms and Pharmacological Profiles

While historically known for the antimicrobial properties of its paraben relatives, the broader biological activities of this compound derivatives are an area of active investigation. Research into polymers derived from hydroxybenzoates has revealed potent antimicrobial and biofilm-disrupting capabilities, coupled with good in vitro biocompatibility, suggesting potential applications in medicine. nih.govresearchgate.net

The metabolism of benzoate derivatives is also a key focus. Studies on parabens show they can be metabolized through hydrolysis of the ester bond to form 4-hydroxybenzoic acid, which can then undergo further transformations. nih.gov Understanding these metabolic pathways is crucial for evaluating the complete pharmacological profile of any new derivative. For instance, research on related compounds has highlighted potential adverse effects, including endocrine disruption and DNA damage under certain conditions, such as exposure to UV radiation. nih.gov The metabolism of the drug Meloxicam involves an intermediate, 5'-hydroxymethyl meloxicam, which illustrates the biological relevance of the hydroxymethyl group in pharmacological activity and clearance. fda.gov

Integration with Advanced Materials Science for Functional Applications

The integration of this compound and its derivatives into advanced materials is a rapidly emerging field. The goal is to create functional materials with specific, programmable properties. A leading example is the development of degradable, functional polymers with antimicrobial properties. nih.govresearchgate.net By starting with bioderived hydroxybenzoate precursors and polymerizing them, often in combination with other monomers like lactide, scientists can create macromolecules that are not only active against bacteria but are also biocompatible and degradable. nih.govresearchgate.net

The synthesis of these advanced materials often employs sophisticated catalytic systems. For example, ring-opening polymerization is a common technique used to create these functional polymers. nih.govresearchgate.net Furthermore, advanced materials like Metal-Organic Frameworks (MOFs) are themselves being used as catalysts in the synthesis of the building blocks, demonstrating a deep integration of materials science at multiple levels of the production process. google.com The creation of poly(methacrylate)s containing 4-hydroxybenzoate (B8730719) groups is another avenue being explored, where the benzoate unit is incorporated to impart specific functionalities to the final polymer. researchgate.net

Application in Green Chemistry and Sustainable Synthesis

This compound is well-positioned to play a role in the broader shift towards green chemistry and sustainable manufacturing. A major focus of green chemistry is the utilization of renewable biomass as a feedstock for producing valuable chemicals. rsc.orgrsc.org

One key platform molecule derived from biomass is 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org Research is actively exploring the catalytic conversion of HMF into other high-value intermediates. nih.govnih.gov This aligns with the sustainable ethos of converting renewable resources into functional chemicals. The development of novel catalysts, such as cobalt-based MOFs, and the use of environmentally friendly solvents like deep eutectic solvents for these transformations are at the forefront of this research. nih.govnih.gov The drive to replace traditional, often hazardous, synthetic methods with greener alternatives, such as using MOF catalysts for oxidation instead of bromine-based reactions, is a core component of this trend. google.com The use of biosynthetically produced precursors from engineered microorganisms also represents a significant step towards a more sustainable chemical industry. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for Methyl 4-(hydroxymethyl)benzoate, and what critical reaction conditions govern its yield and purity?

this compound can be synthesized via esterification of 4-(hydroxymethyl)benzoic acid with methanol under acidic catalysis. Key conditions include:

  • Temperature control : Maintain 60–80°C to avoid side reactions (e.g., transesterification).
  • Catalyst selection : Sulfuric acid or p-toluenesulfonic acid improves reaction efficiency.
  • Purification : Recrystallization from ethanol-water mixtures removes unreacted starting materials .
    Critical impurities (e.g., residual benzoic acid derivatives) are quantified via acid-base titration or HPLC with UV detection .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are diagnostic?

  • NMR :
    • ¹H NMR : A singlet at δ 3.9 ppm (methyl ester) and a broad peak at δ 5.3 ppm (hydroxymethyl -OH).
    • ¹³C NMR : Ester carbonyl at δ 167 ppm and hydroxymethyl carbon at δ 62 ppm.
  • IR : Strong absorbance at 1720 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (-OH stretch).
  • Mass spectrometry : Molecular ion peak at m/z 166 (C₉H₁₀O₃) .

Q. How do solubility properties of this compound in polar and nonpolar solvents influence purification strategies?

The compound exhibits moderate solubility in ethanol, methanol, and acetone but low solubility in water. Purification strategies include:

  • Recrystallization : Ethanol-water (7:3 v/v) yields high-purity crystals.
  • Column chromatography : Use silica gel with ethyl acetate/hexane (1:4) for impurity removal.
    Solubility data at 298 K:
SolventSolubility (g/100 mL)
Ethanol12.5
Water0.3
Acetone9.8

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be analyzed using graph set theory, and what insights do they provide?

Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into D (donor), A (acceptor), and S (self-associated) motifs. For this compound:

  • Primary motif : Infinite chains (C(6)) via O-H···O interactions between hydroxymethyl and ester groups.
  • Secondary motif : R₂²(8) rings from C-H···O contacts.
    These patterns predict crystal packing stability and guide co-crystal design for enhanced bioavailability .

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure and reaction pathways of this compound?

  • Density Functional Theory (DFT) : B3LYP/6-311G(d,p) calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV), and electrostatic potential surfaces.
  • Reaction pathways : Transition state analysis for ester hydrolysis reveals a two-step mechanism with a tetrahedral intermediate (ΔG‡ = 28.5 kcal/mol) .

Q. How do steric and electronic effects of the hydroxymethyl group influence nucleophilic substitution reactions in this compound?

  • Steric hindrance : The hydroxymethyl group reduces accessibility to the ester carbonyl, slowing nucleophilic attack (e.g., by amines).
  • Electronic effects : The -CH₂OH group donates electrons via resonance, destabilizing the transition state. Experimental data show a 40% lower reaction rate compared to methyl benzoate .

Q. What challenges arise in resolving the crystal structure of this compound using SHELX software, and how are they addressed?

  • Disorder : The hydroxymethyl group may exhibit rotational disorder. Mitigation:
    • Apply ISOR and DELU restraints to refine thermal parameters.
    • Use TWIN commands for handling pseudo-merohedral twinning.
  • Hydrogen bonding : SHELXL’s AFIX directives model hydrogen atoms accurately. Validation with PLATON ensures geometric correctness .

Methodological Considerations

  • Contradictions in data : Discrepancies in reported melting points (125–128°C vs. 122–124°C) may arise from polymorphic forms. Use DSC to confirm thermal behavior .
  • Advanced tools : Pair ORTEP-3 (visualization) with WinGX (data integration) for crystallographic workflows .

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Reactant of Route 1
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Reactant of Route 2
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